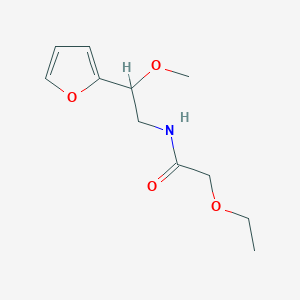

2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

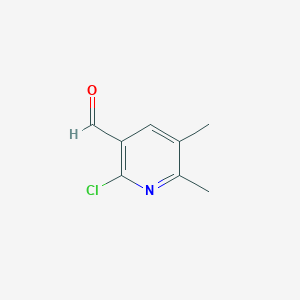

2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Azulene Derivatives Formation

Research on furan derivatives, closely related to the chemical structure of 2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, reveals their potential in forming azulene derivatives. Specifically, 3-ethoxycarbonyl- and 3-acetyl-2H-cyclohepta[b]furan-2-ones have shown the ability to react with malonitrile and other compounds, resulting in the formation of azulene derivatives. This process involves intermediates like heptafulvene-type and dihydroazulene-type, suggesting a pathway for creating complex azulene structures from furan-based compounds (Nozoe, Takase, Nakazawa, & Fukuda, 1971).

Anticancer and Antiangiogenic Activity

A study on benzofuran derivatives, which share structural motifs with this compound, demonstrates their significant anticancer and antiangiogenic activities. These derivatives, particularly those with methoxy or ethoxycarbonyl groups, have shown to inhibit cancer cell growth at nanomolar concentrations, bind to the colchicine site of tubulin, and induce apoptosis, indicating their potential as potent anticancer agents (Romagnoli et al., 2015).

Anion Coordination and Spatial Orientation

Research into amide derivatives of furan, similar in functionality to this compound, has explored their ability to coordinate anions and exhibit unique spatial orientations. One study on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide highlights its stretched amide structure, facilitating tweezer-like geometry and channel-like assembly through weak interactions. This showcases the potential for using furan and amide-based compounds in developing molecular structures with specific geometric configurations (Kalita & Baruah, 2010).

Comparative Metabolism in Herbicides

Investigations into chloroacetamide herbicides, which share a similar acetyl and ethoxy functional group arrangement with this compound, have provided insights into their metabolism in liver microsomes of humans and rats. This research helps understand the metabolic pathways and potential toxicological profiles of compounds bearing resemblance in structure and functionality, contributing to safer agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).

Decarboxylative Claisen Rearrangement

The study of furan derivatives, such as furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates, has led to the discovery of their facile decarboxylative Claisen rearrangement under specific conditions, yielding heteroaromatic products. This highlights the chemical versatility and reactivity of furan-based compounds, suggesting potential pathways for synthesizing heteroaromatic structures from similar acetamide derivatives (Craig, King, Kley, & Mountford, 2005).

Propiedades

IUPAC Name |

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-3-15-8-11(13)12-7-10(14-2)9-5-4-6-16-9/h4-6,10H,3,7-8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVBBANIZAFJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=CC=CO1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2435028.png)

![2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol](/img/structure/B2435036.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2435037.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2435039.png)

![N-(1-cyanocycloheptyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2435041.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435042.png)